DL-Tryptophan-2,3,3-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DL-Tryptophan-2,3,3-D3, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 207.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
DL-Tryptophan-2,3,3-D3 is a deuterated form of the amino acid tryptophan, which plays a crucial role in various biological processes. This compound is particularly significant due to its involvement in neurotransmitter synthesis, immune function, and metabolic pathways. This article explores the biological activity of this compound, supported by relevant research findings and case studies.
Overview of Tryptophan Metabolism
Tryptophan is an essential amino acid that serves as a precursor for several important biomolecules, including serotonin and melatonin. The metabolism of tryptophan occurs primarily via two pathways: the kynurenine pathway and the serotonin pathway. This compound specifically influences these metabolic routes due to its isotopic labeling.
Key Metabolic Pathways
- Kynurenine Pathway : Involves the conversion of tryptophan to kynurenine and further metabolites. This pathway is crucial for regulating immune responses and neuroactive compounds.
- Serotonin Pathway : Tryptophan is converted to 5-hydroxytryptophan (5-HTP) and subsequently to serotonin (5-HT), impacting mood regulation and sleep.
Neurotransmitter Synthesis
This compound has been shown to enhance serotonin levels in the brain. Increased serotonin synthesis can lead to improved mood and reduced symptoms of depression. Research indicates that supplementation with deuterated tryptophan can provide insights into metabolic pathways due to its unique isotopic signature.
Case Study : A study involving participants with depression demonstrated that administration of DL-Tryptophan resulted in elevated serum levels of serotonin and improved mood scores over a 12-week period .
Immune Modulation
Tryptophan metabolism through the kynurenine pathway plays a significant role in immune system regulation. Increased levels of kynurenine have been associated with immune tolerance and modulation of inflammatory responses.
Research Findings : A study found that dietary intake of L-Tryptophan influenced the number of regulatory T cells in the colon, suggesting a potential role in managing colitis through modulation of immune responses .
Data Table: Biological Effects of this compound
Safety and Toxicity
The safety profile of this compound has been evaluated in various studies. Generally, it is considered safe when consumed within recommended dosages. However, excessive intake may lead to side effects such as gastrointestinal disturbances or serotonin syndrome if combined with other serotonergic agents.
Properties
IUPAC Name |
2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5D2,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-GAUJEYLJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858549 |
Source
|
Record name | (alpha,beta,beta-~2~H_3_)Tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340257-61-6 |
Source
|
Record name | Tryptophan-α,β,β-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340257-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (alpha,beta,beta-~2~H_3_)Tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.